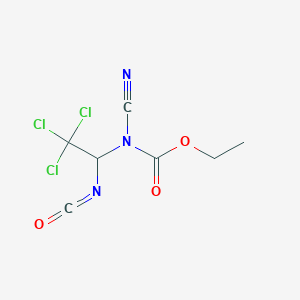
Ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate is a complex organic compound with the molecular formula C7H7Cl3N2O2S. This compound is known for its unique chemical structure, which includes a cyano group, a trichloroisocyanatoethyl group, and a carbamate ester. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate typically involves the reaction of ethyl carbamate with 2,2,2-trichloroethyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethyl Carbamate+2,2,2-Trichloroethyl Isocyanate→Ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or isocyanato groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amide derivative.
Scientific Research Applications
Ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce cyano and isocyanato groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyano and isocyanato groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler ester of carbamic acid, used in organic synthesis.
2,2,2-Trichloroethyl isocyanate: A precursor used in the synthesis of ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate.
Methyl carbamate: Another carbamate ester with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of cyano, trichloroisocyanatoethyl, and carbamate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be suitable.
Properties
CAS No. |
61705-48-4 |
|---|---|
Molecular Formula |
C7H6Cl3N3O3 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
ethyl N-cyano-N-(2,2,2-trichloro-1-isocyanatoethyl)carbamate |
InChI |
InChI=1S/C7H6Cl3N3O3/c1-2-16-6(15)13(3-11)5(12-4-14)7(8,9)10/h5H,2H2,1H3 |
InChI Key |
IPEBMURECSWDRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C#N)C(C(Cl)(Cl)Cl)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















